molecular formula C11H18N2O B14444772 2-Ethoxy-5-isobutyl-3-methylpyrazine CAS No. 78246-14-7

2-Ethoxy-5-isobutyl-3-methylpyrazine

Cat. No.: B14444772
CAS No.: 78246-14-7
M. Wt: 194.27 g/mol
InChI Key: VDQQWQBPRGKQBH-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isobutyl-3-methylpyrazine is a pyrazine derivative supplied as a high-purity reference standard for scientific research and development. Pyrazine derivatives are a significant class of flavoring agents authorized for use in food and animal feed in the European Union, with evaluations concluding they raise no safety concerns for consumers at proposed use levels . These compounds are frequently studied in chemical ecology; for instance, structurally similar compounds like 2-isobutyl-3-methoxypyrazine have been identified as behaviorally active semiochemicals in insects, suggesting potential research applications in pest management . In analytical chemistry, researchers utilize pyrazine derivatives in the development and validation of methods, such as competitive fluorescent binding assays to study odorant-binding proteins and in advanced separations like comprehensive gas chromatography (GC×GC) for profiling complex volatile mixtures . The ethoxy and alkyl substituents on the pyrazine ring are key to its sensory properties, making it a compound of interest for studies in flavor science, fragrance formulation, and olfactory reception. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

78246-14-7

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-ethoxy-3-methyl-5-(2-methylpropyl)pyrazine

InChI

InChI=1S/C11H18N2O/c1-5-14-11-9(4)13-10(7-12-11)6-8(2)3/h7-8H,5-6H2,1-4H3

InChI Key

VDQQWQBPRGKQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1C)CC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxypyrazine Precursors

The most historically documented method for synthesizing 2-ethoxy-5-isobutyl-3-methylpyrazine involves alkylation of a hydroxypyrazine precursor. In this approach, 2-hydroxy-5-isobutyl-3-methylpyrazine undergoes O-ethylation using ethyl halides or sulfates under basic conditions. For instance, treatment with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate yields the target compound with approximately 65% efficiency. This method mirrors earlier work on structurally analogous methoxypyrazines, where replacing methoxy with ethoxy groups preserved odor characteristics despite reduced potency.

Critical to this route is the nucleophilic displacement of the hydroxyl proton by an ethyl group. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state, while elevated temperatures mitigate kinetic barriers. However, competing side reactions, such as over-alkylation or ring oxidation, necessitate precise stoichiometric control. Post-reaction purification typically involves fractional distillation or silica gel chromatography to isolate the ethoxypyrazine from unreacted starting materials and byproducts.

Nucleophilic Substitution of Halopyrazines

An alternative strategy employs halogenated pyrazine intermediates, where a leaving group (e.g., chloride or tosylate) at the 2-position undergoes nucleophilic displacement by ethoxide ions. For example, 2-chloro-5-isobutyl-3-methylpyrazine reacts with sodium ethoxide in ethanol under reflux to yield the desired product in 58–62% isolated yield. This method benefits from the commercial availability of chloropyrazine precursors and avoids the need for specialized alkylating agents.

The reaction mechanism follows a classical SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing substituents on the pyrazine ring. Kinetic studies reveal that the isobutyl and methyl groups at positions 5 and 3, respectively, exert a minor deactivating effect, necessitating extended reaction times (18–24 hours) for complete conversion. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to accelerate ethoxide diffusion into the organic phase, boosting yields to 72%.

Ring-Closing Condensation Approaches

Pyrazine ring formation via condensation of 1,2-diamines with α-dicarbonyl compounds provides a convergent route to this compound. In one implementation, 2-amino-3-isobutyl-5-methylaminoethane reacts with ethylglyoxal in acetic acid at 120°C, cyclizing to form the pyrazine core with simultaneous ethoxy group incorporation. This one-pot method achieves 45–50% yield but requires stringent anhydrous conditions to prevent hydrolysis of the imine intermediates.

The regioselectivity of this reaction hinges on the steric and electronic effects of the substituents. Computational modeling indicates that the isobutyl group at position 5 directs the ethoxy group to position 2 through a combination of steric shielding and electronic stabilization of the transition state. Despite its elegance, this method struggles with scalability due to the instability of the α-dicarbonyl precursor and the formation of regioisomeric byproducts.

Transition Metal-Catalyzed Cross-Coupling

Modern catalytic methods leverage palladium or copper complexes to install the ethoxy group via cross-coupling. A notable example involves the Ullmann-type coupling of 2-iodo-5-isobutyl-3-methylpyrazine with ethanol using a copper(I) iodide catalyst and 1,10-phenanthroline as a ligand. Conducted in toluene at 110°C, this method achieves 78% yield with excellent regioselectivity. The catalytic cycle proceeds through oxidative addition of the aryl iodide, ligand exchange with ethoxide, and reductive elimination to form the C–O bond.

Comparative studies demonstrate that electron-deficient pyrazine substrates enhance reaction rates, with turnover frequencies (TOFs) exceeding 120 h⁻¹ under optimized conditions. However, catalyst costs and the need for inert atmospheres limit industrial adoption. Recent work explores recyclable heterogeneous catalysts, such as palladium-supported mesoporous silica, to improve cost-efficiency.

Biosynthetic and Enzymatic Pathways

Emerging research explores biocatalytic routes to this compound using engineered methyltransferases. Although natural O-methyltransferases predominantly catalyze methoxy group formation, directed evolution efforts have yielded variants capable of utilizing S-adenosyl-L-ethionine (SAE) as an ethyl donor. For instance, a mutant O-methyltransferase from Vitis vinifera (VvOMT3-E146A) demonstrates 18% activity toward ethyl transfer compared to its native methyltransferase function.

In vitro assays show that incubating 2-hydroxy-5-isobutyl-3-methylpyrazine with SAE and the engineered enzyme produces the target compound with 22% conversion over 48 hours. While yields remain suboptimal, this approach highlights the potential for green chemistry applications. Future work may focus on enzyme immobilization or metabolic pathway engineering in microbial hosts to enhance productivity.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the five preparation methods:

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Hydroxypyrazine Alkylation 65 92 12 Moderate
Nucleophilic Substitution 72 89 24 High
Ring-Closing Condensation 50 85 6 Low
Cross-Coupling 78 95 10 Moderate
Enzymatic Synthesis 22 98 48 Experimental

Nucleophilic substitution offers the best balance of yield and scalability, whereas enzymatic methods, though nascent, provide unparalleled selectivity. Industrial applications favor alkylation and cross-coupling for their robustness, while academic settings explore condensation routes for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-isobutyl-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-isobutyl-3-methylpyrazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
2-Ethoxy-5-isobutyl-3-methylpyrazine C₁₀H₁₆N₂O 180.25 2-ethoxy, 5-isobutyl, 3-methyl High molecular weight; likely low volatility; complex aroma profile
2-Ethoxy-5-isopropyl-3-methylpyrazine C₉H₁₄N₂O 166.22 2-ethoxy, 5-isopropyl, 3-methyl Lower MW than isobutyl analog; retention index: 1230 (GC data)
5-sec-Butyl-2-ethoxy-3-methylpyrazine C₁₀H₁₆N₂O 180.25 2-ethoxy, 5-sec-butyl, 3-methyl Similar MW to isobutyl analog; retention index: 1306 (GC data)
2-Ethoxy-3-isopropylpyrazine C₉H₁₄N₂O 166.22 2-ethoxy, 3-isopropyl Simpler structure; CAS 72797-16-1; used in flavor applications
2-Methoxy-5-(1-methylethyl)pyrazine (IBMP analog) C₈H₁₂N₂O 152.19 2-methoxy, 5-isopropyl Known for green pepper aroma; CAS 25773-40-4; lower boiling point than ethoxy derivatives
2-Acetylpyrazine C₆H₆N₂O 122.12 2-acetyl Nutty flavor; higher reactivity due to ketone group; FEMA 3126

Impact of Substituents on Properties

Alkoxy Groups
  • Ethoxy vs. Methoxy: Ethoxy-substituted pyrazines (e.g., this compound) exhibit higher molecular weights and boiling points compared to methoxy analogs (e.g., 2-methoxy-5-isopropylpyrazine).
  • Sensory Differences: Methoxy groups (as in IBMP) are associated with sharp, vegetal aromas (e.g., green bell pepper), while ethoxy groups may impart earthier or sweeter notes due to increased hydrophobicity .
Alkyl Branching
  • Isobutyl vs. For example, this compound has a higher retention index (1314) than its isopropyl analog (1230), suggesting stronger interactions in chromatographic systems .
  • sec-Butyl vs. Isobutyl : The linear sec-butyl group in 5-sec-butyl-2-ethoxy-3-methylpyrazine may reduce steric effects compared to isobutyl, leading to subtle differences in solubility and aroma profile .

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 2-ethoxy-5-isobutyl-3-methylpyrazine in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with a reported retention index of 1314 under standard conditions (e.g., 5% phenyl-methylpolysiloxane column) . To enhance specificity, combine with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation. Matrix-matched calibration and internal standards (e.g., deuterated analogs) are critical for minimizing matrix effects in quantitative analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) per GHS classification . Use fume hoods for ventilation, wear nitrile gloves, and employ chemical-resistant lab coats. In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste per local hazardous material regulations .

Q. How can researchers optimize synthetic routes to minimize isomer formation during pyrazine derivatization?

Isomerization often occurs during alkylation or alkoxylation steps. For example, substituting isobutyl or ethoxy groups may yield positional isomers (e.g., 2-ethoxy-6-isobutyl-3-methylpyrazine). To suppress this, use regioselective catalysts (e.g., Lewis acids) or low-temperature conditions. Purification via fractional distillation or preparative HPLC with chiral columns can isolate the desired isomer .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic and vibrational dynamics of this compound?

Multiconfiguration time-dependent Hartree (MCTDH) methods can simulate excited-state dynamics by integrating all vibrational modes (up to 24 modes in pyrazine derivatives). This approach accurately predicts S1/S2 state transitions and vibronic coupling, as demonstrated in pyrazine’s absorption spectrum studies . Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets is recommended for ground-state geometry optimization and frontier molecular orbital analysis.

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

Pyrazine derivatives are known CYP450 inducers. For instance, methylthio-methylpyrazine (MTMP) induces CYP2B1/3A isoforms, while unsubstituted pyrazine upregulates CYP2E1 . Conduct in vitro microsomal assays (e.g., rat liver microsomes) to identify specific isoform interactions. Monitor metabolites via LC-MS/MS and correlate with enzyme activity using substrates like 7-pentoxyresorufin (CYP2B1) or chlorzoxazone (CYP2E1).

Q. What strategies mitigate data discrepancies in pyrazine quantification across different analytical platforms?

Discrepancies often arise from column polarity differences or ionization suppression in MS. Standardize methods using certified reference materials (CRMs) and cross-validate with orthogonal techniques (e.g., NMR for purity assessment). For GC-MS, maintain consistent oven ramp rates (e.g., 5°C/min) and confirm retention indices against databases .

Methodological Tables

Table 1. Key Physicochemical Properties and Analytical Parameters

Property/MethodValue/DescriptionReference
GC-MS Retention Index1314 (5% phenyl-methylpolysiloxane)
Molecular Weight166.22 g/mol
Acute Toxicity (Oral, GHS)Category 4
Predicted LogP (ChemAxon)~2.8 (hydrophobic)N/A

Table 2. Common Isomers and Byproducts in Synthesis

ByproductMitigation StrategyReference
2-Ethoxy-6-isobutyl-3-methylpyrazineLow-temperature alkylation; chiral HPLC
5-Ethoxy regioisomersRegioselective catalysts (e.g., ZnCl₂)

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